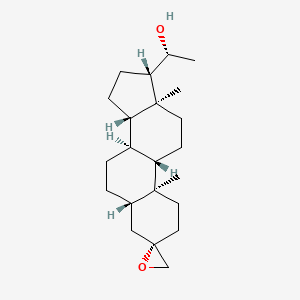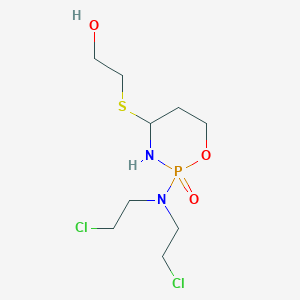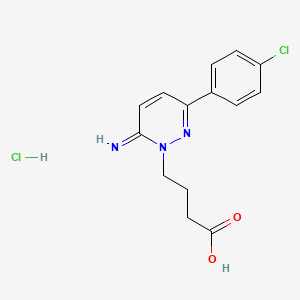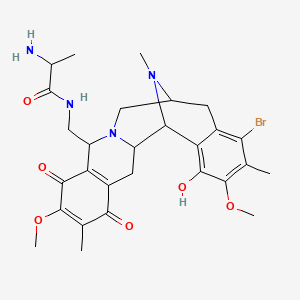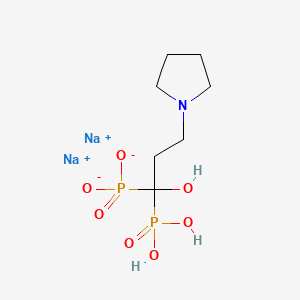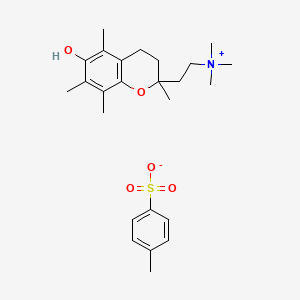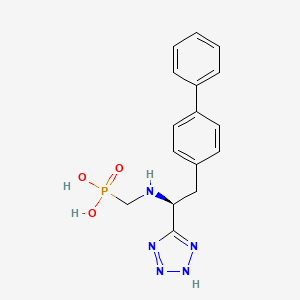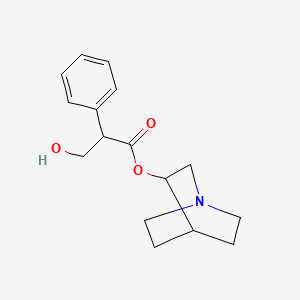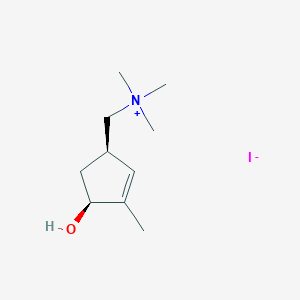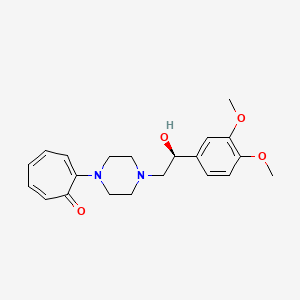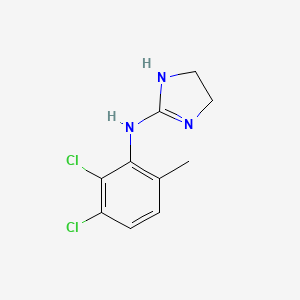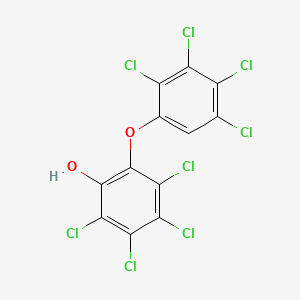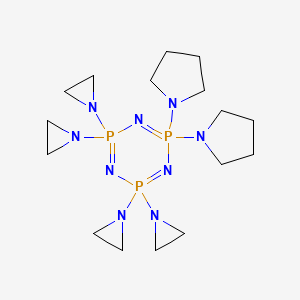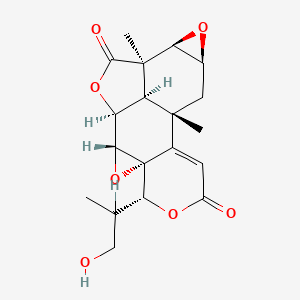
Sellowin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sellowin A is a natural product found in Podocarpus sellowii with data available.
Wissenschaftliche Forschungsanwendungen
DNA Methylation and Karyotype Analysis in Somatic Embryos
Acca sellowiana, a species native to southern Brazil and northeastern Uruguay, has been studied for its potential in micropropagation protocols, including somatic embryogenesis (SE). Research has focused on the effect of 2,4-dichlorophenoxyacetic acid in the induction and development of somatic embryos. Studies indicate that this auxin plays a key role in SE induction but also increases off-type somatic embryos. This suggests that off-type embryos may be related to genetic or epigenetic changes caused by long-term cultivation (Cristofolini et al., 2014).
Hypoglycemic Effects
Phyllanthus sellowianus, used in folk medicine for its hypoglycemic properties, has been investigated for its effects on blood glucose concentration in hyperglycemic mice. Research shows that certain fractions of this plant can significantly reduce blood glucose levels, comparable to glibenclamide, a reference drug. This points to the presence of flavonoid compounds, specifically rutin and isoquercitrin, which might contribute to these hypoglycemic effects (Hnatyszyn et al., 2002).
Antibacterial and Antioxidant Properties
Feijoa sellowiana fruit has been studied for its antibacterial and antioxidant activities. Research indicates that extracts from this fruit inhibit growth of various bacteria, including Pseudomonas aeruginosa and Enterobacter species. Additionally, the extract significantly decreased chemiluminescence emission from human whole blood phagocytes and isolated polymorphonuclear leukocytes, suggesting potential as a multifaceted drug (Vuotto et al., 2000).
Antimicrobial Activity of Fruit Proteins
Proteins extracted from Acca sellowiana fruit exhibit strong antibacterial activity against Gram-positive and Gram-negative bacteria. This study focused on obtaining high-quality protein extracts and identifying the molecules responsible for this antibacterial activity. The findings suggest a mechanism of action targeting bacterial membranes (Di Napoli et al., 2019).
Antinociceptive Properties of Extracted Compounds
Phyllanthus sellowianus has been shown to contain ellagitannins like geraniin and furosin, which exhibit significant antinociceptive properties. These compounds, identified through spectral data and pharmacological analysis, are potent in reducing pain responses in mice, indicating their role in the medicinal use of P. sellowianus for pain relief (Miguel et al., 1996).
Biochemical and Morphophysiological Changes During Embryogenesis
In Acca sellowiana, a study of zygotic embryogenesis revealed insights into general metabolism, which could assist in developing protocols for somatic embryogenesis. This included monitoring the accumulation of proteins, sugars, starch, amino acids, polyamines, and hormones like IAA and ABA. The findings have applications in genetic breeding and conservation efforts (Cangahuala-Inocente et al., 2009).
Isolation of Cytotoxic Metabolites in Medicinal Plants
Research on Peruvian plants, including Picramnia sellowii, aimed at isolating major cytotoxic constituents for potential therapeutic applications. This study involved antiproliferative bioassay-guided fractionation and tested these constituents against human tumor cell lines and Mycobacterium tuberculosis (Aponte et al., 2008).
Participatory Research for Native Fruit Species Breeding
Feijoa (Acca sellowiana) has been the focus of participatory breeding strategies in southern Brazil. The research emphasizes the use and conservation of A. sellowiana, integrating technical and local knowledge for genetic selection and evaluation standards. This approach aims at conservation and sustainable use of the species (Santos et al., 2018).
Wound Healing Potential of Feijoa Sellowiana Fruit Extract
A study on the wound-healing potential of Feijoa sellowiana fruit extract in rats used stereological and molecular methods. The results confirmed the extract's significant antioxidant and anti-inflammatory activities, enhancing wound recovery and tissue repair (Otaghvar et al., 2022).
Eigenschaften
CAS-Nummer |
34198-79-3 |
|---|---|
Molekularformel |
C19H22O7 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
(1S,2R,4R,5R,10S,12S,14R,15R,18R)-5-(1-hydroxypropan-2-yl)-10,15-dimethyl-3,6,13,17-tetraoxahexacyclo[8.7.1.02,4.04,9.012,14.015,18]octadec-8-ene-7,16-dione |
InChI |
InChI=1S/C19H22O7/c1-7(6-20)13-19-9(4-10(21)24-13)17(2)5-8-14(23-8)18(3)12(17)11(15(19)26-19)25-16(18)22/h4,7-8,11-15,20H,5-6H2,1-3H3/t7?,8-,11-,12+,13+,14-,15+,17+,18+,19+/m0/s1 |
InChI-Schlüssel |
HFEAHCITXGPGJQ-BDCUKGRPSA-N |
Isomerische SMILES |
CC(CO)[C@@H]1[C@]23[C@H](O2)[C@@H]4[C@@H]5[C@@](C3=CC(=O)O1)(C[C@H]6[C@@H]([C@@]5(C(=O)O4)C)O6)C |
SMILES |
CC(CO)C1C23C(O2)C4C5C(C3=CC(=O)O1)(CC6C(C5(C(=O)O4)C)O6)C |
Kanonische SMILES |
CC(CO)C1C23C(O2)C4C5C(C3=CC(=O)O1)(CC6C(C5(C(=O)O4)C)O6)C |
Andere CAS-Nummern |
34198-79-3 |
Synonyme |
sellowin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[b]thiophene-2-carboxamide, 3-hydroxy-N-[2-phenyl-2-(2-thienyl)ethenyl]-5-(trifluoromethyl)-](/img/structure/B1217778.png)
